Butylcycloheptylprodigiosin

Description

BenchChem offers high-quality Butylcycloheptylprodigiosin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butylcycloheptylprodigiosin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H33N3O |

|---|---|

Molecular Weight |

391.5 g/mol |

IUPAC Name |

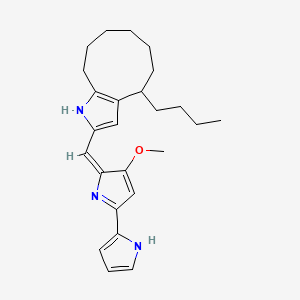

4-butyl-2-[(E)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole |

InChI |

InChI=1S/C25H33N3O/c1-3-4-10-18-11-7-5-6-8-12-21-20(18)15-19(27-21)16-24-25(29-2)17-23(28-24)22-13-9-14-26-22/h9,13-18,26-27H,3-8,10-12H2,1-2H3/b24-16+ |

InChI Key |

VKFOCULFEFSDPI-LFVJCYFKSA-N |

Isomeric SMILES |

CCCCC1CCCCCCC2=C1C=C(N2)/C=C/3\C(=CC(=N3)C4=CC=CN4)OC |

Canonical SMILES |

CCCCC1CCCCCCC2=C1C=C(N2)C=C3C(=CC(=N3)C4=CC=CN4)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Case of the Phantom Metabolite: A Technical Guide to the Discovery and Re-evaluation of Butylcycloheptylprodigiosin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the field of natural product discovery, the structural elucidation of novel compounds is a meticulous process prone to complexities. This guide delves into the fascinating case of butylcycloheptylprodigiosin, a compound once believed to be a newly discovered member of the bioactive prodigiosin (B1679158) family. However, through rigorous chemical synthesis and advanced analytical techniques, it was ultimately revealed that butylcycloheptylprodigiosin is not a known natural product. Instead, the pigment isolated from Streptomyces coelicolor was a misidentification of a closely related isomer, streptorubin B.

This technical guide provides an in-depth analysis of the historical context, the pivotal experimental protocols that led to this re-evaluation, and a comparative analysis of the key analytical data. It serves as a valuable case study for researchers in natural product chemistry, highlighting the importance of total synthesis in structural verification and the power of mass spectrometry in distinguishing between complex isomers.

The Initial Discovery and Subsequent Controversy

The story of butylcycloheptylprodigiosin begins with the isolation of a "pink pigment" from the bacterium Streptomyces coelicolor. Initial structural analysis suggested a novel prodigiosin scaffold, which was named butylcycloheptylprodigiosin. However, inconsistencies in the reported data and the compound's unusual predicted biosynthetic pathway led to questions within the scientific community. The structural assignment remained a point of confusion for several years.

Comparative Analysis of Butylcycloheptylprodigiosin and Streptorubin B

The structural difference between butylcycloheptylprodigiosin and streptorubin B is subtle, involving the connectivity of the butyl group to the cycloheptyl ring. This seemingly minor difference has a significant impact on their mass spectrometric fragmentation.

Data Presentation: Physicochemical and Spectroscopic Properties

| Property | Synthetic Butylcycloheptylprodigiosin | Natural Isolate (Streptorubin B) | Reference |

| Molecular Formula | C₂₅H₃₁N₃O | C₂₅H₃₁N₃O | [1] |

| Molecular Weight | 391.54 g/mol | 391.54 g/mol | [1] |

| Mass Spectrometry (EI-MS) Fragmentation | [1] | ||

| m/z 348 ([M - C₃H₇]⁺) | 9% relative abundance | 25% relative abundance | [1] |

| m/z 334 ([M - C₄H₉]⁺) | 41% relative abundance | 13% relative abundance | [1] |

| ¹H NMR | Distinct chemical shifts | Distinct chemical shifts | |

| ¹³C NMR | Distinct chemical shifts | Distinct chemical shifts |

Visualization of Structural Differences

Caption: Structural comparison of Butylcycloheptylprodigiosin and Streptorubin B.

Experimental Protocols

The definitive resolution of the butylcycloheptylprodigiosin structure was achieved through its total chemical synthesis. The following is a generalized protocol based on published methods.

Synthesis of Butylcycloheptylprodigiosin

The synthesis of butylcycloheptylprodigiosin is a multi-step process that involves the construction of the tripyrrole core and the subsequent annulation of the butylcycloheptyl ring. A key step in a reported synthesis involves the reaction of a pyrrole (B145914) derivative with a bispyrrole aldehyde.[1]

Materials and Reagents:

-

Pyrrole-2-carboxaldehyde derivatives

-

Grignard reagents

-

Transition metal catalysts (e.g., Palladium)

-

Various organic solvents (THF, ether, methanol, etc.)

-

Acids and bases for reaction control

-

Silica (B1680970) gel for chromatography

Generalized Procedure:

-

Synthesis of the Butylcycloheptylpyrrole Moiety: This typically involves the conjugate addition of a butyl group to a cycloheptenone derivative, followed by further functional group manipulations and pyrrole ring formation.

-

Synthesis of the Bipyrrole Aldehyde: This component is synthesized through established pyrrole coupling methodologies.

-

Condensation and Cyclization: The butylcycloheptylpyrrole and the bipyrrole aldehyde are condensed under acidic conditions to form the prodigiosin core.

-

Purification: The final product is purified by column chromatography on silica gel.

Isolation of Streptorubin B from Streptomyces coelicolor

Materials and Reagents:

-

Streptomyces coelicolor culture

-

Appropriate growth medium (e.g., Tryptic Soy Broth)

-

Organic solvents for extraction (e.g., ethyl acetate, chloroform, methanol)

-

Silica gel or other stationary phases for chromatography

-

Rotary evaporator

Generalized Procedure:

-

Cultivation: Streptomyces coelicolor is cultured in a suitable liquid medium until significant red pigmentation is observed.

-

Extraction: The culture broth, including the mycelia, is extracted with an organic solvent such as ethyl acetate. The organic layer, containing the pigment, is separated.

-

Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to column chromatography (e.g., silica gel) and eluted with a solvent gradient to separate the different prodigiosin components. Fractions containing streptorubin B are collected.

-

Final Purification: Further purification may be achieved by recrystallization or high-performance liquid chromatography (HPLC).

Visualizing the Scientific Process

The journey to correctly identify streptorubin B is a prime example of the scientific method in action. The following diagram illustrates the logical workflow of this process.

Caption: The logical workflow of the structural re-evaluation of Butylcycloheptylprodigiosin.

Biological Activities of the Prodigiosin Family

While butylcycloheptylprodigiosin itself is not a natural product and therefore has no inherent biological activity in a natural context, the prodigiosin family of compounds, including streptorubin B, exhibits a wide range of potent biological activities. These activities are of significant interest to drug development professionals.

Prodigiosins are known to have:

-

Anticancer properties: They induce apoptosis (programmed cell death) in various cancer cell lines.

-

Immunosuppressive effects: They can suppress the proliferation of T-cells.

-

Antimicrobial activity: They show activity against a range of bacteria and fungi.

-

Antimalarial properties: Some prodigiosins have demonstrated efficacy against the malaria parasite.

The mechanisms of action are varied and can involve the inhibition of specific signaling pathways, such as the Wnt/β-catenin pathway, and the induction of cellular stress.

Generalized Signaling Pathway for Prodigiosin-Induced Apoptosis

Caption: A simplified signaling pathway for prodigiosin-induced apoptosis.

Conclusion

The case of butylcycloheptylprodigiosin serves as a critical reminder of the challenges and rigors of natural product chemistry. It underscores the indispensable role of total synthesis in the unequivocal confirmation of molecular structures. For researchers in drug discovery and development, this story highlights the importance of thorough analytical characterization and the potential for structural revisions even for seemingly established compounds. The broader prodigiosin family, to which the actual natural product streptorubin B belongs, continues to be a promising source of lead compounds for the development of new therapeutics.

References

Total Synthesis of Butylcycloheptylprodigiosin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the total synthesis of Butylcycloheptylprodigiosin, a member of the prodigiosin (B1679158) family of natural products known for their potent biological activities, including anticancer and immunosuppressive properties. This document details two distinct synthetic approaches, presenting key experimental protocols and quantitative data. Furthermore, it explores the general mechanism of action for prodigiosin compounds, offering insights for drug development professionals.

Introduction

Butylcycloheptylprodigiosin is a tripyrrole alkaloid characterized by a unique cycloheptyl ring fused to one of the pyrrole (B145914) moieties. Its complex structure has presented a significant challenge for synthetic chemists. This guide will explore two prominent total syntheses: a concise 5-step route developed by Reeves and a more extensive 16-step synthesis by Fürstner. The structural identity of Butylcycloheptylprodigiosin as a natural product has been a subject of debate in the scientific literature, with some studies suggesting it may be a misassigned structure of a related compound, streptorubin B.[1][2] This guide will focus on the synthetic strategies developed to obtain this intriguing molecule.

Synthetic Approaches to Butylcycloheptylprodigiosin

Two primary synthetic routes to Butylcycloheptylprodigiosin have been reported, each with distinct strategies and key reactions.

The Concise Synthesis by Reeves and Coworkers

A highly efficient total synthesis of (±)-butylcycloheptylprodigiosin was achieved in five steps with an overall yield of 23%.[3][4] A key feature of this approach is the rapid construction of a macrocyclic formylpyrrole intermediate.[1][3]

Key Stages of the Reeves Synthesis:

-

Conjugate Addition/Aldol (B89426) Reaction: The synthesis commences with a conjugate addition of an organocuprate to a cyclononenone derivative, followed by an intramolecular aldol reaction to construct the bicyclic core.

-

Pyrrole Formation: A one-pot dehydration, oxazole (B20620) hydrolysis, and pyrrole formation sequence yields the key formylpyrrole intermediate.[3]

-

Condensation: The formylpyrrole is condensed with a pyrrolinone to form a bipyrrole precursor.[3]

-

O-Sulfonylation: The hydroxyl group of the bipyrrole is converted to a triflate, setting the stage for a cross-coupling reaction.[3]

-

Suzuki Cross-Coupling: The final step involves a Suzuki cross-coupling reaction with a boronic acid to introduce the third pyrrole ring and complete the synthesis of Butylcycloheptylprodigiosin.[3]

Experimental Workflow of the Reeves Synthesis:

References

The Crimson Cascade: Unraveling the Mechanistic Enigma of Butylcycloheptylprodigiosin and its Congeners

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prodigiosins, a family of tripyrrole red pigments produced by various bacteria, have garnered significant attention for their potent biological activities, particularly their anticancer properties. Among these, Butylcycloheptylprodigiosin (BCHP) has been a subject of interest. However, compelling evidence now challenges its existence as a distinct natural product, suggesting it is an isomer of streptorubin B. This guide navigates the current understanding of the prodigiosin (B1679158) family's mechanism of action, with a special address to the BCHP structural controversy. We will delve into the core theories of their cytotoxic effects, including the induction of apoptosis, generation of reactive oxygen species (ROS), and cell cycle arrest. This document provides a comprehensive overview of the signaling pathways involved, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

The Butylcycloheptylprodigiosin Conundrum: A Case of Mistaken Identity?

Initial reports identified Butylcycloheptylprodigiosin (BCHP) as a cyclic prodigiosin isolated from Streptomyces species. However, subsequent detailed spectroscopic and synthetic studies have led to a re-evaluation of this assignment. It is now widely accepted that the molecule initially identified as BCHP is, in fact, streptorubin B, a constitutional isomer.[1][2][3] The key difference lies in the attachment of the undecyl-hydrocarbon chain to the pyrrole (B145914) ring: an ortho-position for the theoretical BCHP structure and a meta-position for streptorubin B.[4] This seemingly minor difference has significant implications for the molecule's three-dimensional structure and, consequently, its biological activity.[1][4]

While synthetic routes to BCHP have been developed, its natural occurrence remains unproven.[4][5] Therefore, this guide will focus on the well-documented mechanisms of action of the prodigiosin family as a whole, which are highly relevant to understanding the potential therapeutic applications of these fascinating molecules.

Core Mechanisms of Action of Prodigiosins

The anticancer effects of prodigiosins are multifactorial, involving a cascade of cellular events that ultimately lead to cell death. The primary mechanisms that have been elucidated are the induction of apoptosis, the generation of cytotoxic reactive oxygen species, and the disruption of the cell cycle.

Induction of Apoptosis: A Programmed Demise

A hallmark of prodigiosins' anticancer activity is their ability to induce apoptosis, or programmed cell death, in a wide range of cancer cell lines.[6][7][8] This process is orchestrated through multiple signaling pathways, primarily converging on the mitochondria.

Prodigiosins have been shown to disrupt the delicate balance of the Bcl-2 family of proteins, which are key regulators of the mitochondrial apoptotic pathway.[6] They can down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins such as Bax and Bak. This shift in balance leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[9]

Prodigiosins can also induce apoptosis through the induction of ER stress.[8][10] The accumulation of unfolded or misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), which can lead to apoptosis if the stress is prolonged or severe. Prodigiosins have been shown to activate key ER stress sensors, including PERK and IRE1α.[6][8] Activation of the PERK-eIF2α-ATF4-CHOP pathway and the IRE1α-JNK pathway can lead to the upregulation of pro-apoptotic proteins and contribute to cell death.[6][8]

In addition to activating pro-apoptotic pathways, prodigiosins can also inhibit pro-survival signaling cascades. The PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation, is a key target.[6][10] By inhibiting this pathway, prodigiosins can sensitize cancer cells to apoptosis.[9] Furthermore, prodigiosins have been identified as potent inhibitors of the Wnt/β-catenin signaling pathway, another critical pathway in cancer development.[10][11]

Generation of Reactive Oxygen Species (ROS)

Prodigiosins can induce oxidative stress in cancer cells by promoting the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide.[7][12][13] This increase in intracellular ROS can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.[12] The ability of prodigiosin to cleave DNA is enhanced in the presence of copper ions, suggesting a role for metal-mediated oxidative damage.[12][13] The generated ROS can also contribute to the induction of the mitochondrial apoptotic pathway.

Cell Cycle Arrest

Prodigiosins can also exert their anticancer effects by halting the cell cycle, preventing cancer cells from proliferating.[7][14][15] The most commonly reported effect is an arrest in the G0/G1 phase of the cell cycle.[14][16][17] This arrest is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). By arresting the cell cycle, prodigiosins can provide a window for other apoptotic signals to take effect or for DNA repair mechanisms to be overwhelmed, ultimately leading to cell death.

Quantitative Data on Prodigiosin Cytotoxicity

The cytotoxic effects of prodigiosins have been quantified in numerous studies against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of these compounds. The following table summarizes some of the reported IC50 values for prodigiosin and its derivatives.

| Compound | Cell Line | Cancer Type | IC50 | Reference |

| Prodigiosin | A549 | Human Lung Carcinoma | 0.39 µg/mL | [18] |

| Prodigiosin | HT29 | Human Colon Adenocarcinoma | 0.45 µg/mL | [18] |

| Prodigiosin | SGC7901 | Human Gastric Adenocarcinoma | 1.30 µg/mL | [18] |

| Prodigiosin | HL60 | Human Promyelocytic Leukemia | 79.6 nM | [18] |

| Prodigiosin | K562 | Human Chronic Myelogenous Leukemia | 79.6 - 6160 nM (range) | [18] |

| Prodigiosin | MDA-MB-231 | Human Breast Adenocarcinoma | 62.52 nM (at 48h) | [11] |

| Prodigiosin | MDA-MB-468 | Human Breast Adenocarcinoma | 261.2 nM (at 48h) | [11] |

| Prodigiosin | HepG2 | Human Hepatocellular Carcinoma | 0.04 µM | [11] |

| Prodigiosin | NCI-H292 | Human Mucoepidermoid Pulmonary Carcinoma | 3.6 µg/mL | [19] |

| Prodigiosin | Hep-2 | Human Laryngeal Carcinoma | 3.4 µg/mL | [19] |

| Prodigiosin | MCF-7 | Human Breast Adenocarcinoma | 5.1 µg/mL | [19] |

| Prodigiosin | HCT116 | Human Colorectal Carcinoma | 0.70 µg/mL | [20] |

| Prodigiosin | A375 | Human Malignant Melanoma | 1.25 µg/mL | [20] |

| Prodigiosin Brominated Derivative (PG-Br) | HCT116 | Human Colorectal Carcinoma | 5.00 µg/mL | [20] |

| Prodigiosin Dibrominated Derivative (PG-Br2) | HCT116 | Human Colorectal Carcinoma | 10.00 µg/mL | [20] |

| Prodigiosin | RT-112 | Human Bladder Carcinoma | 73.8 nM (at 72h) | [21] |

| Prodigiosin Derivative (16ba) | RT-112 | Human Bladder Carcinoma | 26.4 nM (at 72h) | [21] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of prodigiosins' mechanism of action.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24][25]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[22][24] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[26]

-

Treatment: Treat the cells with various concentrations of the prodigiosin compound for the desired time period (e.g., 24, 48, or 72 hours).[25][26]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[24][26]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[26]

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[26] The percentage of cell viability is calculated relative to untreated control cells.

Annexin V/Propidium (B1200493) Iodide Apoptosis Assay by Flow Cytometry

This assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[27][28][29][30]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[27][28] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and is used to label early apoptotic cells.[28][30] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised cell membrane, thus staining late apoptotic and necrotic cells.[27][30]

Protocol:

-

Cell Treatment: Treat cells with the prodigiosin compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle method like trypsinization.[27]

-

Washing: Wash the cells twice with cold PBS.[27]

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[27][31]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (live, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.[27][29]

Synthesis of Butylcycloheptylprodigiosin (for research purposes)

The following is a summarized synthetic protocol for BCHP, which can be used for comparative studies with other prodigiosins.

Protocol Summary: A concise synthesis of butylcycloheptylprodigiosin has been described. A key step involves a two-step synthesis of a macrocyclic formylpyrrole from cyclononenone.[5] Another detailed synthesis involves the reaction of a pyrrole with a bispyrrole aldehyde in the presence of an acid catalyst.[4] The specific reagents and reaction conditions can be found in the cited literature.

Conclusion and Future Directions

The prodigiosin family of natural products holds significant promise as a source of novel anticancer agents. Their multifaceted mechanism of action, involving the induction of apoptosis through various signaling pathways, the generation of cytotoxic ROS, and the arrest of the cell cycle, makes them attractive candidates for further development. While the identity of Butylcycloheptylprodigiosin as a natural product is , the extensive research on its congeners provides a robust framework for understanding the therapeutic potential of this class of compounds.

Future research should focus on several key areas:

-

Target Identification: Elucidating the precise molecular targets of prodigiosins will be crucial for understanding their selectivity and for designing more potent and specific derivatives.

-

In Vivo Efficacy and Safety: While in vitro studies have been promising, more extensive in vivo studies are needed to evaluate the efficacy, pharmacokinetics, and safety of prodigiosins in animal models of cancer.

-

Combination Therapies: Investigating the synergistic effects of prodigiosins with existing chemotherapeutic agents could lead to more effective cancer treatment regimens with reduced side effects.

-

Structural Optimization: Medicinal chemistry efforts to synthesize novel prodigiosin analogues with improved potency, selectivity, and pharmacokinetic properties are warranted.

By continuing to unravel the intricate mechanisms of action of these crimson pigments, the scientific community can pave the way for the development of a new generation of anticancer drugs.

References

- 1. Enantioselective Total Synthesis and Confirmation of the Absolute and Relative Stereochemistry of Streptorubin B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Elimination of butylcycloheptylprodigiosin as a known natural product inspired by an evolutionary hypothesis for cyclic prodigiosin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elimination of Butylcycloheptylprodigiosin as a Known Natural Product Inspired by an Evolutionary Hypothesis for Cyclic Prodigiosin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]

- 8. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rise of the natural red pigment ‘prodigiosin’ as an immunomodulator in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Frontiers | Serratia Secondary Metabolite Prodigiosin Inhibits Pseudomonas aeruginosa Biofilm Development by Producing Reactive Oxygen Species that Damage Biological Molecules [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Induction of G0/G1 phase cell cycle arrest and apoptosis by thymol through ROS generation and caspase-9/-3 activation in breast and colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Role of G0-G1 arrest in the inhibition of tumor cell growth by interferon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cytotoxic Effect of Prodigiosin, Natural Red Pigment, Isolated from Serratia marcescens UFPEDA 398 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, Anticancer Potential and Comprehensive Toxicity Studies of Novel Brominated Derivatives of Bacterial Biopigment Prodigiosin from Serratia marcescens ATCC 27117 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. New prodigiosin derivatives – chemoenzymatic synthesis and physiological evaluation against cisplatin-resistant cancer cells - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY00913K [pubs.rsc.org]

- 22. researchhub.com [researchhub.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. merckmillipore.com [merckmillipore.com]

- 25. researchgate.net [researchgate.net]

- 26. MTT (Assay protocol [protocols.io]

- 27. scispace.com [scispace.com]

- 28. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

- 31. youtube.com [youtube.com]

The Crimson Tide of Therapeutics: A Technical Guide to the Biological Activities of the Prodigiosin Family

For Researchers, Scientists, and Drug Development Professionals

Introduction

The prodigiosin (B1679158) family of natural pigments, characterized by their vibrant red hue and common tripyrrolic chemical structure, has emerged as a focal point of intensive research in the quest for novel therapeutic agents.[1] Produced primarily by Serratia marcescens and other bacteria, these compounds exhibit a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and immunosuppressive properties.[2][3][4] Their multifaceted mechanisms of action, coupled with their efficacy against drug-resistant cell lines and pathogens, underscore their potential as lead compounds in drug discovery and development.[5] This technical guide provides an in-depth exploration of the biological activities of prodigiosins, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways they modulate.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Prodigiosins have demonstrated significant cytotoxic effects against a wide array of cancer cell lines, often with IC50 values in the nanomolar to low micromolar range.[6][7][8] Their anticancer activity is not relegated to a single mechanism but rather involves a coordinated attack on cancer cell proliferation, survival, and signaling.

Induction of Apoptosis

A primary mechanism by which prodigiosins exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[5] This process is initiated through both intrinsic (mitochondrial) and extrinsic pathways, characterized by the activation of a cascade of caspases and modulation of the Bcl-2 family of proteins.[2][9] Prodigiosin treatment has been shown to upregulate the expression of pro-apoptotic proteins such as Bax and Bad, while downregulating anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards apoptosis.[9][10] This ultimately leads to the activation of executioner caspases, such as caspase-3 and caspase-9, and the subsequent cleavage of cellular substrates, culminating in cell death.[9]

Modulation of Autophagy

Prodigiosins have also been shown to interfere with autophagy, a cellular process of self-digestion that can either promote cell survival or cell death depending on the context. In several cancer cell lines, prodigiosin has been found to inhibit the late stages of autophagy by blocking the fusion of autophagosomes with lysosomes.[1] This disruption of the autophagic flux can sensitize cancer cells to other chemotherapeutic agents.[1]

Interference with Key Signaling Pathways

The anticancer activity of prodigiosins is further attributed to their ability to modulate critical signaling pathways that govern cell growth, proliferation, and survival. Notably, prodigiosins have been shown to affect the Mitogen-Activated Protein Kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways.[11] Additionally, they have been identified as potent inhibitors of the Wnt/β-catenin signaling pathway by targeting multiple components, including LRP6, DVL, and GSK3β.[12]

Quantitative Anticancer Data

The following table summarizes the 50% inhibitory concentration (IC50) values of prodigiosin against various human cancer cell lines, providing a quantitative measure of its potent cytotoxic activity.

| Cell Line | Cancer Type | IC50 Value | Reference |

| MDA-MB-231 | Breast Cancer | 62.52 nM (at 48h) | [12] |

| MDA-MB-468 | Breast Cancer | 261.2 nM (at 48h) | [12] |

| HCT116 | Colon Cancer | 0.70 µg/mL | [6] |

| HT-29 | Colon Cancer | 275 nM | [13] |

| A549 | Lung Cancer | 1.30 µg/mL | [6] |

| NCI-H292 | Lung Cancer | 3.6 µg/mL | [8] |

| HepG2 | Liver Cancer | 1.01 µg/mL (at 48h) | [14] |

| Bel7402 | Liver Cancer | 2.69 µg/mL (at 48h) | [14] |

| PC3 | Prostate Cancer | Not specified | [9] |

| JEG3 | Choriocarcinoma | Not specified | [9] |

| K562 | Chronic Myelogenous Leukemia | 79.6 - 6160 nM | [7] |

| HL-60 | Promyelocytic Leukemia | 1.7 µg/mL | [8] |

| A375 | Melanoma | 1.25 µg/mL | [6] |

| RT-112 | Bladder Cancer | 73.8 nM (at 72h) | [15] |

| RT-112res | Cisplatin-resistant Bladder Cancer | 41.1 nM (at 72h) | [15] |

Antimicrobial Activity: A Broad Spectrum of Inhibition

Prodigiosins exhibit potent antimicrobial activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[16][17] This broad-spectrum activity makes them promising candidates for the development of new antibiotics, particularly in the face of rising antimicrobial resistance.

Mechanisms of Antimicrobial Action

The antimicrobial effects of prodigiosins are attributed to several mechanisms, including the disruption of cell membrane integrity, inhibition of essential enzymes, and the generation of reactive oxygen species (ROS).[18] Their lipophilic nature allows them to intercalate into the bacterial cell membrane, leading to increased permeability and eventual cell lysis.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The following table summarizes the MIC values of prodigiosin against various pathogenic bacteria and fungi.

| Microorganism | Type | MIC Value | Reference |

| Staphylococcus aureus | Gram-positive Bacteria | 3 µg/mL | [19] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive Bacteria | 11 µg/mL | [3] |

| Bacillus subtilis | Gram-positive Bacteria | 5 µg/mL | [19] |

| Bacillus cereus | Gram-positive Bacteria | 4 µg/mL | [19] |

| Enterococcus faecalis | Gram-positive Bacteria | ≥ 10 µg/µL | [20] |

| Escherichia coli | Gram-negative Bacteria | 15.9 µM | [21] |

| Klebsiella pneumoniae | Gram-negative Bacteria | 22.6 µM | [21] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 46.1 µM | [21] |

| Salmonella Typhimurium | Gram-negative Bacteria | Not inhibited | [20] |

| Batrachochytrium dendrobatidis | Chytrid Fungus | 10 µM | [12] |

| Batrachochytrium salamandrivorans | Chytrid Fungus | 50 µM | [12] |

Immunosuppressive Activity: Modulating the Immune Response

Beyond their anticancer and antimicrobial properties, prodigiosins also possess significant immunosuppressive activity, suggesting their potential in the treatment of autoimmune diseases and in preventing organ transplant rejection.[22][23]

Mechanism of Immunosuppression

The immunosuppressive effects of prodigiosins are primarily mediated through the inhibition of T-cell proliferation.[22] Unlike some conventional immunosuppressants, prodigiosins do not inhibit the production of interleukin-2 (B1167480) (IL-2), a key cytokine for T-cell activation. Instead, they appear to interfere with the signaling pathways downstream of the IL-2 receptor.[22] One of the key molecular targets identified is the Janus tyrosine kinase 3 (Jak3), a kinase crucial for signal transduction from cytokine receptors.[23] By inhibiting Jak3 phosphorylation and activation, prodigiosins effectively block the mitogenic signaling from IL-2, leading to the suppression of T-cell proliferation.[23]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activities of prodigiosin and its analogs.

Anticancer Activity

1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cytotoxicity.

-

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Prodigiosin stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of prodigiosin in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the prodigiosin dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

2. Annexin V-PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Protocol:

-

Induce apoptosis in cells by treating with prodigiosin for the desired time.

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Antimicrobial Activity

1. Agar (B569324) Well Diffusion Method

This method is used to determine the susceptibility of bacteria to an antimicrobial agent.

-

Materials:

-

Bacterial strains

-

Mueller-Hinton Agar (MHA) plates

-

Sterile broth (e.g., Tryptic Soy Broth)

-

Prodigiosin solution

-

Sterile cork borer or pipette tip

-

Positive control (e.g., standard antibiotic) and negative control (e.g., solvent)

-

-

Protocol:

-

Prepare a bacterial inoculum by suspending a few colonies in sterile broth and adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Uniformly spread the bacterial suspension onto the surface of an MHA plate using a sterile swab.

-

Allow the plate to dry for a few minutes.

-

Aseptically create wells in the agar using a sterile cork borer.

-

Add a defined volume (e.g., 100 µL) of the prodigiosin solution, positive control, and negative control to separate wells.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each well.

-

2. Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[24]

-

Materials:

-

Bacterial or fungal strains

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Prodigiosin stock solution

-

Bacterial/fungal inoculum adjusted to the appropriate concentration

-

-

Protocol:

-

Dispense 100 µL of broth into all wells of a 96-well plate.

-

Add 100 µL of the prodigiosin stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

-

Prepare a standardized inoculum of the test microorganism and dilute it in broth to the final desired concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.

-

Include a growth control well (inoculum without prodigiosin) and a sterility control well (broth only).

-

Incubate the plate at the appropriate temperature and duration for the test organism (e.g., 37°C for 16-20 hours for bacteria).[24]

-

Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of prodigiosin in which no visible growth is observed.

-

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by prodigiosin.

Prodigiosin-Induced Apoptosis Pathway

Caption: Prodigiosin induces apoptosis via the intrinsic pathway.

Prodigiosin's Effect on the MAPK Signaling Pathway

Caption: Prodigiosin modulates the MAPK signaling pathway.

Prodigiosin's Inhibition of the JAK-STAT Pathway

Caption: Prodigiosin inhibits the JAK-STAT signaling pathway.

Conclusion

The prodigiosin family of compounds represents a rich and promising source for the development of new therapeutics. Their potent and broad-spectrum biological activities, coupled with their diverse mechanisms of action, make them attractive candidates for addressing significant unmet medical needs in oncology, infectious diseases, and immunology. Further research, including preclinical and clinical studies, is warranted to fully elucidate their therapeutic potential and pave the way for their translation into novel medicines. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing a solid foundation for future investigations into these remarkable crimson molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation, Identification, and Antimicrobial Evaluation of Secondary Metabolite from Serratia marcescens via an In Vivo Epicutaneous Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journal.waocp.org [journal.waocp.org]

- 5. Characterization of Serratia marcescens (OK482790)’ prodigiosin along with in vitro and in silico validation for its medicinal bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Anticancer Potential and Comprehensive Toxicity Studies of Novel Brominated Derivatives of Bacterial Biopigment Prodigiosin from Serratia marcescens ATCC 27117 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxic Effect of Prodigiosin, Natural Red Pigment, Isolated from Serratia marcescens UFPEDA 398 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological Potential and Mechanism of Prodigiosin from Serratia marcescens Subsp. lawsoniana in Human Choriocarcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prodigiosin isolated from cell wall of Serratia marcescens alters expression of apoptosis-related genes and increases apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prodigiosin induces apoptosis and inhibits autophagy via the extracellular signal-regulated kinase pathway in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. Prodigiosin from Serratia Marcescens in Cockroach Inhibits the Proliferation of Hepatocellular Carcinoma Cells through Endoplasmic Reticulum Stress-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New prodigiosin derivatives – chemoenzymatic synthesis and physiological evaluation against cisplatin-resistant cancer cells - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY00913K [pubs.rsc.org]

- 16. Frontiers | Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses [frontiersin.org]

- 17. Antioxidant and antimicrobial activity of bioactive prodigiosin produces from Serratia marcescens using agricultural waste as a substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Prodigiosin - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. Prodigiosin inhibits bacterial growth and virulence factors as a potential physiological response to interspecies competition | PLOS One [journals.plos.org]

- 21. mdpi.com [mdpi.com]

- 22. Selective immunosuppression of prodigiosin 25-C and FK506 in the murine immune system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and immunosuppressive activity of novel prodigiosin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Broth microdilution - Wikipedia [en.wikipedia.org]

A Technical Guide to the Secondary Metabolites of Streptomyces sp.

Disclaimer: Information regarding the specific strain Streptomyces sp. Y-42 was not available in the conducted search. This guide provides a comprehensive overview of secondary metabolites from the Streptomyces genus in general, compiled from existing scientific literature. The methodologies and data presented are representative of the field and intended to be a valuable resource for researchers, scientists, and drug development professionals.

Introduction to Streptomyces and their Secondary Metabolites

The genus Streptomyces is a group of Gram-positive bacteria renowned for its remarkable capacity to produce a vast array of secondary metabolites with diverse chemical structures and biological activities.[1][2] These compounds have been a cornerstone of drug discovery, yielding numerous clinically important antibiotics, anticancer agents, immunosuppressants, and other pharmaceuticals.[1][3] The genomes of Streptomyces are typically large and contain numerous biosynthetic gene clusters (BGCs) that encode the enzymatic machinery for the production of these complex molecules.[1] It is estimated that the genus has the potential to produce many more bioactive compounds than have been discovered to date, making it a continued focus of natural product research.[4][5]

Secondary metabolites from Streptomyces play crucial roles in mediating ecological interactions, such as inhibiting the growth of competing microorganisms (antibiotics), participating in cell-to-cell communication, and protecting against environmental stressors.[1] The production of these compounds is often tightly regulated and can be influenced by various factors, including culture conditions and the presence of signaling molecules.[6][7]

Quantitative Data on Representative Streptomyces Secondary Metabolites

The following tables summarize quantitative data for a selection of secondary metabolites isolated from various Streptomyces species, highlighting their biological activities.

Table 1: Antibacterial Activity of Selected Streptomyces Secondary Metabolites

| Compound | Producing Strain | Target Organism | Activity (MIC/IC90) | Reference |

| (2S,2″S)-6-lavandulyl-5,7,2′,4′-tetrahydroxylflavanone | Streptomyces sp. G248 | Enterococcus faecalis, Staphylococcus aureus, Bacillus cereus, Pseudomonas aeruginosa, Candida albicans | 1 µg/mL (IC90) | [5] |

| Piericidin A1 | Streptomyces sp. ICBG292 | Escovopsis sp. | Not specified | [1] |

| Nigericin | Streptomyces sp. ICBG292 | Leishmania donovani | Not specified | [1] |

Table 2: Anticancer Activity of Selected Streptomyces Secondary Metabolites

| Compound | Producing Strain | Cell Line | Activity (IC50) | Reference |

| Doxorubicin | Streptomyces peucetius | Various | Varies | [3] |

| Actinomycin D | Streptomyces sp. | Various | Varies | [3] |

| Bleomycin | Streptomyces verticillus | Various | Varies | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of Streptomyces secondary metabolites.

Fermentation and Extraction of Secondary Metabolites

Objective: To cultivate a Streptomyces strain and extract its secondary metabolites for further analysis.

Materials:

-

Streptomyces strain of interest

-

Appropriate liquid fermentation medium (e.g., ISP2, Tryptone Soya Broth)[2][8]

-

Erlenmeyer flasks

-

Shaking incubator

-

Centrifuge

-

Rotary evaporator

Protocol:

-

Inoculate a suitable liquid medium with a fresh culture of the Streptomyces strain.[8]

-

Incubate the culture in a shaking incubator at the optimal temperature (typically 28-30°C) and agitation speed (e.g., 150-200 rpm) for a specified period (e.g., 7-10 days) to allow for the production of secondary metabolites.[8][9]

-

After the incubation period, harvest the culture broth.

-

Separate the mycelial biomass from the supernatant by centrifugation.[2]

-

Extract the supernatant with an equal volume of a suitable organic solvent, such as ethyl acetate. This can be done multiple times to ensure complete extraction.[8]

-

Extract the mycelial biomass with an organic solvent like methanol (B129727) or acetone (B3395972) to recover intracellular metabolites.[8]

-

Combine the organic extracts and evaporate the solvent using a rotary evaporator to obtain the crude extract.

-

Store the crude extract at a low temperature (e.g., -20°C) for subsequent purification and analysis.[9]

Purification and Structure Elucidation of Secondary Metabolites

Objective: To isolate and determine the chemical structure of individual secondary metabolites from the crude extract.

Materials:

-

Crude extract

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20 for size-exclusion chromatography

-

High-Performance Liquid Chromatography (HPLC) system with appropriate columns (e.g., C18)

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

Protocol:

-

Subject the crude extract to column chromatography using silica gel with a gradient of solvents of increasing polarity to fractionate the components.

-

Further purify the resulting fractions using techniques such as Sephadex LH-20 chromatography and preparative HPLC to isolate pure compounds.[10]

-

Determine the chemical structure of the purified compounds using spectroscopic methods:

Bioactivity Screening

Objective: To assess the biological activity of the crude extract and purified compounds.

Materials:

-

Crude extract and purified compounds

-

Relevant test organisms (e.g., bacteria, fungi, cancer cell lines)

-

Appropriate culture media and growth conditions for the test organisms

-

Microplate reader or other suitable detection system

Protocol (Example: Antibacterial Activity using Minimum Inhibitory Concentration - MIC):

-

Prepare a series of twofold dilutions of the crude extract or purified compound in a suitable solvent.

-

In a 96-well microplate, add a standardized inoculum of the test bacterium to each well containing the diluted test substance.

-

Include positive controls (known antibiotic) and negative controls (solvent only).

-

Incubate the microplate under appropriate conditions for the growth of the test bacterium.

-

After incubation, determine the MIC, which is the lowest concentration of the test substance that visibly inhibits the growth of the microorganism.

Visualizations

The following diagrams illustrate common workflows and regulatory pathways in the study of Streptomyces secondary metabolites.

Caption: A general experimental workflow for the discovery of bioactive secondary metabolites from Streptomyces.

Caption: A simplified signaling pathway for the regulation of secondary metabolite production in Streptomyces.

Conclusion

Streptomyces species remain a prolific and valuable source for the discovery of novel secondary metabolites with significant potential for pharmaceutical and biotechnological applications.[1][4] The continuous exploration of these microorganisms, coupled with advancements in genome mining, metabolic engineering, and analytical techniques, promises to unveil a wealth of new bioactive compounds. The methodologies and data presented in this guide provide a foundational framework for researchers engaged in the exciting field of Streptomyces natural product discovery. While specific information on Streptomyces sp. Y-42 was not found, the general principles and protocols outlined here are broadly applicable and can guide future investigations into the secondary metabolism of any Streptomyces strain.

References

- 1. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]

- 2. banglajol.info [banglajol.info]

- 3. Biological activity of secondary metabolites of actinomycetes and their potential sources as antineoplastic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aensiweb.com [aensiweb.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. [Isolation and structural elucidation of secondary metabolites from marine Streptomyces sp. SCSIO 1934] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Unraveling the Prodiginine Puzzle: A Technical Guide to the Core Structural Differences Between Butylcycloheptylprodigiosin and Streptorubin B

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The prodiginines, a family of tripyrrole red pigments produced by various bacteria, have garnered significant interest in the scientific community due to their potent immunosuppressive and anticancer properties. Within this class of compounds, a historical ambiguity has surrounded the precise structures of two closely related molecules: Butylcycloheptylprodigiosin (BCHP) and Streptorubin B. Initial reports identified BCHP as a natural product, but subsequent, more definitive studies have compellingly demonstrated that the originally isolated compound was, in fact, Streptorubin B. This technical guide provides an in-depth exploration of the structural disparities between these two molecules, clarifies the evidence that led to the re-evaluation of BCHP's existence as a natural product, and details the biological significance and experimental methodologies associated with the confirmed natural product, Streptorubin B.

The Core Structural Distinction: An Ortho vs. Meta-Bridged Pyrrolophane Scaffold

The fundamental difference between Butylcycloheptylprodigiosin and Streptorubin B lies in the connectivity of the nine-membered carbocyclic ring to the pyrrole (B145914) C-ring of the prodiginine core.

-

Butylcycloheptylprodigiosin (BCHP): In the proposed structure of BCHP, the cycloheptyl ring is fused to the C2 and C3 positions of the pyrrole C-ring, forming an ortho-pyrrolophane.

-

Streptorubin B: In contrast, Streptorubin B possesses a meta-pyrrolophane structure, with the ten-membered ring bridging the C3 and C4 positions of the pyrrole C-ring. This seemingly subtle difference in connectivity results in significant conformational strain within the macrocycle of Streptorubin B.[1]

This core structural variance has profound implications for the molecules' three-dimensional shape, stability, and, consequently, their physicochemical and biological properties.

Physicochemical Properties and the Case for Misidentification

Direct comparative studies on the physicochemical properties of BCHP and Streptorubin B are limited, primarily because recent evidence has refuted the natural occurrence of BCHP.[1][2][3] The most definitive evidence for distinguishing the two isomers and for the misidentification of BCHP comes from mass spectrometry.

Table 1: Comparative Mass Spectrometry Fragmentation Analysis

| Feature | Butylcycloheptylprodigiosin (Synthetic) | Streptorubin B (Natural & Synthetic) | Reference |

| Parent Ion [M]+ | m/z 391 | m/z 391 | [1] |

| Loss of Propyl [M - C3H7]+ | Low Abundance | High Abundance | [1] |

| Loss of Butyl [M - C4H9]+ | High Abundance | Low Abundance | [1] |

The distinct fragmentation patterns observed in the electron impact mass spectra (EI-MS) of synthetic BCHP and Streptorubin B provide a clear method for their differentiation.[1] The higher abundance of the fragment resulting from the loss of a propyl group in Streptorubin B is attributed to the release of ring strain in its meta-bridged structure, a pathway that is less favorable for the ortho-bridged BCHP.[1] Crucially, the mass spectrum of the compound originally identified as BCHP from natural sources matches that of authentic Streptorubin B, providing strong evidence for the initial misidentification.[1]

Biological Activity: Focus on Streptorubin B

Given that Streptorubin B is the confirmed natural product, the focus of biological activity studies has shifted accordingly. Prodiginines, as a class, are known for their pro-apoptotic and immunosuppressive effects.

Table 2: Biological Activities of Prodiginines (General)

| Activity | Description |

| Anticancer | Induces apoptosis in various cancer cell lines. The lipophilic nature of prodiginines allows them to traverse cell membranes and act on intracellular targets. |

| Immunosuppressive | Exhibits immunosuppressive properties, which are of interest for the development of drugs for autoimmune diseases and organ transplantation. |

| Antimicrobial | Shows activity against a range of bacteria and fungi. |

| Antimalarial | Demonstrates potential as an antimalarial agent. |

While specific IC50 values for Streptorubin B are not extensively reported in direct comparison to BCHP, the general biological activities of the prodiginine class are well-documented. The mechanism of action for their anticancer effects is believed to involve the induction of apoptosis through various signaling pathways.

Signaling Pathways and Experimental Workflows

Prodiginine Biosynthesis Pathway

The biosynthesis of prodiginines, including Streptorubin B, follows a convergent pathway where two distinct pyrrole precursors are synthesized and then condensed. The following diagram illustrates the key steps in this process.

References

Methodological & Application

Application Notes and Protocols for Butylcycloheptylprodigiosin Synthesis and Research

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of Butylcycloheptylprodigiosin, a member of the prodigiosin (B1679158) family of natural products known for their diverse biological activities, including immunosuppressive and anticancer effects. Additionally, it outlines protocols for evaluating its cytotoxic effects and discusses the potential signaling pathways involved in its mechanism of action.

Chemical Synthesis of Butylcycloheptylprodigiosin

Two primary total synthesis routes for Butylcycloheptylprodigiosin have been reported, offering different strategies and efficiencies.

Comparison of Total Synthesis Routes:

| Synthesis Route | Key Features | Number of Steps (from commercially available materials) | Overall Yield | Reference |

| Fürstner Synthesis (2005) | Employs a ring-closing metathesis to construct the cycloheptene (B1346976) ring. | 16 | 1.5% | [1][2][3] |

| Reeves Synthesis (2007) | A more concise approach featuring a conjugate addition/aldol (B89426) reaction sequence. | 5 | 23% | [4] |

| Talamas Synthesis (2013) | Focuses on a late-stage Suzuki coupling to attach the bipyrrole unit. | Not explicitly stated for comparison | Not explicitly stated for comparison | [5] |

Experimental Protocol: Concise Synthesis of Butylcycloheptylprodigiosin (Reeves, 2007)

This protocol is a summary of the five-step synthesis reported by Reeves. For detailed experimental procedures, including reagent quantities and reaction conditions, please refer to the supporting information of the original publication.

Workflow of the Reeves Synthesis:

Caption: A high-level workflow of the five-step synthesis of Butylcycloheptylprodigiosin as described by Reeves (2007).

Step 1: Synthesis of the α,β-Unsaturated Ketone The synthesis begins with the conversion of commercially available cycloheptanone to an α,β-unsaturated ketone over four steps.

Step 2 & 3: Conjugate Addition and Aldol Condensation A key feature of this synthesis is the conjugate addition of a butyl group to the enone, followed by an intramolecular aldol condensation.

Step 4: Formation of the Formylpyrrole Intermediate The resulting aldol product undergoes a one-pot reaction to yield the crucial formylpyrrole intermediate.

Step 5: Suzuki Coupling to Yield Butylcycloheptylprodigiosin The final step involves a Suzuki coupling reaction between the formylpyrrole intermediate and the appropriate bipyrrole boronic acid derivative to afford Butylcycloheptylprodigiosin.

Biological Activity and Cytotoxicity Evaluation

Butylcycloheptylprodigiosin, like other prodigiosins, exhibits cytotoxic activity against cancer cell lines.

Quantitative Cytotoxicity Data:

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Butylcycloheptylprodigiosin | MCF7 (Breast Cancer) | MTT Assay | 2.5 µM | |

| Butylcycloheptylprodigiosin | HDF (Human Dermal Fibroblasts) | MTT Assay | > 10 µM |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a general procedure for assessing the cytotoxicity of Butylcycloheptylprodigiosin using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay:

Caption: A generalized workflow for determining the cytotoxicity of a compound using the MTT assay.

Materials:

-

Cancer cell line of interest (e.g., MCF7) and normal cell line (e.g., HDF)

-

Complete cell culture medium

-

Butylcycloheptylprodigiosin stock solution (in DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of Butylcycloheptylprodigiosin in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2 to 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the log of the compound concentration.

Potential Signaling Pathways

The precise signaling pathways affected by Butylcycloheptylprodigiosin are still under investigation. However, studies on the broader prodigiosin family suggest that their anticancer effects are mediated through the induction of apoptosis (programmed cell death).

Potential Apoptotic Signaling Pathway for Prodigiosins:

Caption: A proposed signaling pathway for prodigiosin-induced apoptosis, involving the endoplasmic reticulum, mitochondria, and caspase activation.

Prodigiosins are thought to induce apoptosis through multiple mechanisms:

-

Mitochondrial Pathway: They can modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria. This, in turn, activates caspase-9 and the downstream executioner caspase-3, culminating in apoptosis.[6][7]

-

Endoplasmic Reticulum (ER) Stress: Prodigiosins may induce ER stress, which can also trigger the apoptotic cascade.[6]

-

MAPK/ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway has been implicated in prodigiosin-induced apoptosis.[8]

-

JAK/STAT Pathway: While not directly demonstrated for Butylcycloheptylprodigiosin, some prodigiosin derivatives have been shown to inhibit the JAK-3 signaling pathway, which is crucial for immune cell function, suggesting a potential mechanism for their immunosuppressive effects.

Further research is necessary to elucidate the specific molecular targets and signaling pathways of Butylcycloheptylprodigiosin. The protocols and information provided herein serve as a foundation for researchers to explore the synthesis and biological activities of this promising natural product.

References

- 1. Biological Potential and Mechanism of Prodigiosin from Serratia marcescens Subsp. lawsoniana in Human Choriocarcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chasing a phantom by total synthesis: the butylcycloheptylprodigiosin case - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chasing a Phantom by Total Synthesis: The Butylcycloheptylprodigiosin Case | Scilit [scilit.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Elimination of butylcycloheptylprodigiosin as a known natural product inspired by an evolutionary hypothesis for cyclic prodigiosin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prodigiosin induces apoptosis by acting on mitochondria in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prodigiosin induces apoptosis and inhibits autophagy via the extracellular signal-regulated kinase pathway in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Butylcycloheptylprodigiosin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodigiosins are a family of natural red pigments produced by various bacteria, including Serratia marcescens. These compounds have garnered significant interest in the field of drug development due to their diverse biological activities, including anticancer properties. Butylcycloheptylprodigiosin, a synthetic derivative of prodigiosin (B1679158), has demonstrated potent cytotoxic effects against various cancer cell lines. This document provides a detailed protocol for assessing the in vitro cytotoxicity of Butylcycloheptylprodigiosin using a colorimetric MTT assay, along with data presentation and visualization of the experimental workflow and proposed signaling pathways.

Prodigiosins have been shown to induce apoptosis in a wide array of cancer cell lines, and their pro-apoptotic effect appears to be selective for malignant cells.[1] The cytotoxic activity of prodigiosin has been observed against various human cancer cell lines with relatively lower toxicity toward non-malignant cells.[2][3]

Data Presentation

The cytotoxic activity of prodigiosin and its derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The IC50 values for prodigiosin can vary depending on the cancer cell line and the duration of exposure.

| Cell Line | Compound | IC50 (µM) | Exposure Time (h) |

| NCI-H292 (Lung Carcinoma) | Prodigiosin | 3.6 µg/mL | 72 |

| HEp-2 (Larynx Epidermoid Carcinoma) | Prodigiosin | 3.4 µg/mL | 72 |

| MCF-7 (Breast Adenocarcinoma) | Prodigiosin | 5.1 µg/mL | 72 |

| HL-60 (Promyelocytic Leukemia) | Prodigiosin | 1.7 µg/mL | 72 |

| HCT116 (Colon Carcinoma) | Prodigiosin Brominated Derivatives | 0.62–17.00 µg/mL | 24, 48, 72 |

| RT-112 (Urothelial Carcinoma) | Prodigiosin | 0.675 (24h), 0.074 (72h) | 24, 72 |

| RT-112res (Cisplatin-resistant Urothelial Carcinoma) | Prodigiosin | 0.157 (24h), 0.041 (72h) | 24, 72 |

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Butylcycloheptylprodigiosin

-

Dimethyl sulfoxide (B87167) (DMSO)[5]

-

Selected cancer cell lines (e.g., MCF-7, HCT116, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells and determine the cell density using a hemocytometer.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of Butylcycloheptylprodigiosin in DMSO. The preference of solvent for dissolving test chemicals is typically medium, followed by DMSO, and then ethanol.[6]

-

Prepare serial dilutions of Butylcycloheptylprodigiosin in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[5]

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known cytotoxic agent).

-

After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

MTT Assay:

-

Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium containing MTT from the wells.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes 50% inhibition of cell viability.

-

Mandatory Visualization

Caption: Experimental workflow for the in vitro cytotoxicity MTT assay.

Caption: Proposed cytotoxic mechanisms of prodigiosins.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Selective Cytotoxic Activity of Prodigiosin@halloysite Nanoformulation [frontiersin.org]

- 3. New prodigiosin derivatives – chemoenzymatic synthesis and physiological evaluation against cisplatin-resistant cancer cells - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY00913K [pubs.rsc.org]

- 4. Cytotoxic Effect of Prodigiosin, Natural Red Pigment, Isolated from Serratia marcescens UFPEDA 398 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Butylcycloheptylprodigiosin as a potential anticancer agent

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butylcycloheptylprodigiosin, a member of the prodiginine family of natural products, has emerged as a compound of interest in anticancer research. Prodiginines are a class of tripyrrole red pigments produced by various bacteria, including Serratia marcescens and marine bacteria. These compounds have demonstrated a range of biological activities, including antibacterial, immunosuppressive, and notably, potent anticancer effects. Butylcycloheptylprodigiosin, as a specific analog, exhibits significant cytotoxicity against various cancer cell lines, inducing cell death through multiple mechanisms. These application notes provide a summary of the current understanding of Butylcycloheptylprodigiosin's anticancer potential, along with detailed protocols for key experimental assays.

Data Presentation

The cytotoxic effects of prodigiosin (B1679158) analogs have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. While comprehensive data for Butylcycloheptylprodigiosin across a wide range of cancer types is still emerging, studies on closely related prodiginines provide valuable insights.

Table 1: Cytotoxicity of Cycloheptylprodigiosin against Human Non-Small Cell Lung Cancer Cell Lines [1]

| Cell Line | IC50 (nM) |

| NCI-H1299 | 84.89 |

| NCI-H460 | 661.2 |

Note: The data presented is for Cycloheptylprodigiosin, a closely related analog.

Mechanism of Action

Prodiginines, including Butylcycloheptylprodigiosin, exert their anticancer effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis) and inhibiting cell cycle progression.

Apoptosis Induction

The primary mechanism of action for many prodiginines is the induction of apoptosis. This process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: Prodigiosins can disrupt the balance of the Bcl-2 family of proteins. They have been shown to inhibit anti-apoptotic proteins like Bcl-2 and Mcl-1, leading to the activation of pro-apoptotic proteins such as Bax and Bak. This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates the caspase cascade, ultimately leading to apoptosis. The generation of reactive oxygen species (ROS) is also implicated in prodigiosin-induced apoptosis.

-

Extrinsic Pathway: Some prodiginines, like Heptylprodigiosin, have been shown to induce apoptosis through the CD95 (Fas) death receptor pathway[2]. This involves the recruitment of FADD and pro-caspase-8 to the receptor, leading to the activation of the caspase cascade.

Cell Cycle Arrest

In addition to inducing apoptosis, Butylcycloheptylprodigiosin can also cause cell cycle arrest. Studies on related compounds have shown that prodiginines can induce arrest at different phases of the cell cycle, including G0/G1 and G2/M, thereby preventing cancer cell proliferation[1][2].

Signaling Pathways

The anticancer activity of Butylcycloheptylprodigiosin is mediated by its interaction with various cellular signaling pathways.

Caption: Potential signaling pathways modulated by Butylcycloheptylprodigiosin.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Experimental Workflow

Caption: General experimental workflow for in vitro evaluation.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Butylcycloheptylprodigiosin on cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

Butylcycloheptylprodigiosin stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of Butylcycloheptylprodigiosin in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a negative control (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-